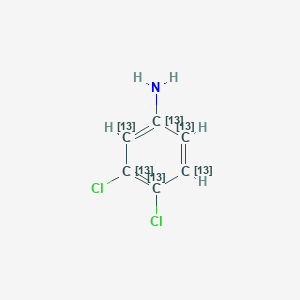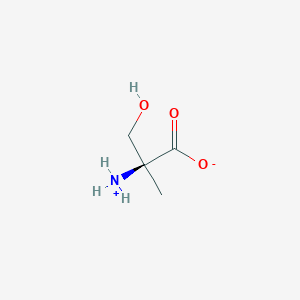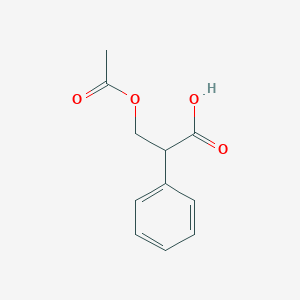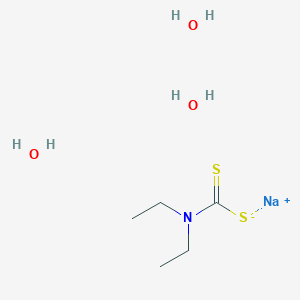
3,4-二氯苯胺-13C6
描述
3,4-Dichloroaniline-13C6, also known as 3,4-DCA-13C6, is a synthetic compound that has been used in a variety of scientific research applications. It is a chlorinated aromatic amine, which is a type of compound that is highly reactive and has a wide range of uses in the laboratory. 3,4-DCA-13C6 is a stable and non-toxic compound that is widely used in a variety of research applications, such as in biochemical studies, drug discovery, and analytical chemistry.
科学研究应用
环境生物修复
3,4-二氯苯胺: 是苯脲类除草剂的主要代谢产物,以其环境持久性和毒性而闻名。 研究表明,某些微生物,如土壤不动杆菌,可以降解这种化合物,这对于生物修复除草剂污染的环境至关重要 . 降解途径涉及将3,4-二氯苯胺转化为4,5-二氯邻苯二酚等危害较小的物质,突出了其在解毒污染场地的潜力。
藻类生物降解
绿藻小球藻已被研究用于降解和去除水中的3,4-二氯苯胺 . 这种藻类可以显着降低这种有毒化学物质的浓度,将其转化为毒性较低的代谢产物。这种应用对于处理含有3,4-二氯苯胺的工业废水污染的水生环境特别相关。
安全和危害
作用机制
Target of Action
The primary target of 3,4-Dichloroaniline-13C6 is the blood . It is a methaemoglobin producer in humans and experimental animals .
Mode of Action
3,4-Dichloroaniline-13C6, and also the 2,4- and 2,5- isomers, are methaemoglobin producers . This effect is caused by the N-hydroxylated metabolites . In vitro, N-hydroxy-3,4-dichloroaniline and 6-hydroxy-3,4-dichloroaniline were identified as methaemoglobin-producing metabolites of 3,4-dichloroaniline .
Pharmacokinetics
Given its role as a methaemoglobin producer, it can be inferred that the compound is absorbed and metabolized in the body to produce n-hydroxylated metabolites, which then interact with hemoglobin to produce methaemoglobin .
Result of Action
The main result of the action of 3,4-Dichloroaniline-13C6 is the production of methaemoglobin . Methaemoglobin is a form of hemoglobin that has been oxidized to Fe(III), rendering it unable to bind and transport oxygen effectively. This can lead to methaemoglobinemia, a condition characterized by an elevated level of methaemoglobin in the blood, which can cause symptoms such as cyanosis, headache, fatigue, shortness of breath, and in severe cases, death.
Action Environment
The action, efficacy, and stability of 3,4-Dichloroaniline-13C6 can be influenced by various environmental factors. For instance, the compound is very toxic to aquatic life with long-lasting effects . Therefore, its release to the environment should be avoided . Furthermore, the compound should be handled only outdoors or in a well-ventilated area .
生化分析
Biochemical Properties
3,4-Dichloroaniline-13C6 interacts with various enzymes and proteins in biochemical reactions . For instance, it has been found to interact with enzymes such as dioxygenase and flavin reductase, which are involved in its degradation . The nature of these interactions involves the conversion of 3,4-Dichloroaniline-13C6 to other metabolites, which can then be further processed by the cell .
Cellular Effects
3,4-Dichloroaniline-13C6 has been observed to have significant effects on cellular processes. For example, it has been found to promote fatty liver in zebrafish larvae, indicating its potential to influence cell function . It has also been associated with an increase in oxidative stress in the liver of crucian carp . These effects suggest that 3,4-Dichloroaniline-13C6 can influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 3,4-Dichloroaniline-13C6 involves its interaction with various biomolecules. It has been found to bind to enzymes such as dioxygenase and flavin reductase, leading to its degradation . This process involves changes in gene expression and can result in enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Dichloroaniline-13C6 can change over time. For instance, it has been observed that the compound’s toxicity can increase over time, indicating its potential for degradation . Long-term effects on cellular function have also been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 3,4-Dichloroaniline-13C6 can vary with different dosages in animal models. For example, it has been found that low doses of the compound can induce fatty liver in zebrafish larvae . At high doses, the compound can have toxic or adverse effects .
Metabolic Pathways
3,4-Dichloroaniline-13C6 is involved in several metabolic pathways. It is metabolized by enzymes such as dioxygenase and flavin reductase, leading to its degradation . This process can affect metabolic flux or metabolite levels .
属性
IUPAC Name |
3,4-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYWXFYBZPNOFX-IDEBNGHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20514654 | |
| Record name | 3,4-Dichloro(~13~C_6_)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20514654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89059-40-5 | |
| Record name | 3,4-Dichloro(~13~C_6_)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20514654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![[[(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]amino] dihydrogen phosphate](/img/structure/B28856.png)


![cis-1,3-Dibenzylhexahydro-1H-thieno[3,4-d]imidazole-2,4-dione](/img/structure/B28865.png)

